1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
Description
Suzuki-Miyaura Coupling for Cyclopropane Introduction
The Suzuki-Miyaura reaction has emerged as a cornerstone for installing cyclopropyl groups onto aromatic systems. This method employs potassium cyclopropyltrifluoroborates as nucleophilic partners, which react with aryl halides under palladium catalysis. For 1-chloro-3-cyclopropyl-5-(trifluoromethyl)benzene, a retrosynthetic disconnection suggests coupling 1-chloro-5-(trifluoromethyl)benzene derivatives with cyclopropylboron reagents.
Key advancements include the use of Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with ligand systems that tolerate electron-withdrawing trifluoromethyl groups. Optimized conditions (80–100°C, K₂CO₃ base, DMF/H₂O solvent) achieve yields up to 80% for analogous systems. Challenges arise from the steric bulk of the cyclopropyl group and the electron-deficient nature of the trifluoromethyl-substituted aryl chloride, which can slow oxidative addition. Computational studies suggest that electron-deficient aryl halides require palladium catalysts with strong σ-donor ligands to facilitate oxidative addition.
Negishi Coupling for Sequential Functionalization
The Negishi coupling offers an alternative route using organozinc reagents. A stepwise approach could involve:
- Introducing the trifluoromethyl group via directed ortho-metalation of 1-chlorobenzene derivatives.
- Cross-coupling the intermediate arylzinc species with cyclopropyl halides under Ni/Pd catalysis.
This method benefits from the stability of organozinc compounds compared to boronates, particularly under basic conditions. However, moisture sensitivity necessitates strict anhydrous protocols. Recent advances in air-stable zinc reagents may mitigate this limitation.
Properties
IUPAC Name |
1-chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQGLBHZIKDZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232717 | |
| Record name | 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202644-20-9 | |
| Record name | 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202644-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201232717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the cyclopropylation of 1-chloro-3-(trifluoromethyl)benzene using cyclopropyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance provided by the cyclopropyl group. These factors affect the compound’s interaction with various reagents and catalysts.
Comparison with Similar Compounds
Table 1: Substituent Analysis of Analogous Compounds
Key Observations:
- Electronic Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the para position, similar to 3,5-bis(trifluoromethyl)chlorobenzene. However, the cyclopropyl group introduces steric hindrance and mild electron donation, contrasting with the purely electron-withdrawing nitro groups in 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene.
- Reactivity : Compared to 1-chloro-3-ethenyl-5-fluorobenzene, the target compound’s cyclopropyl and trifluoromethyl groups reduce susceptibility to electrophilic substitution but may favor nucleophilic aromatic substitution under specific conditions.
Biological Activity
1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene is an aromatic compound notable for its unique structural features, including a chlorine atom, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring. Its chemical formula is , and it has been investigated for various biological activities, particularly in the fields of medicinal chemistry and agrochemicals.
- Molecular Weight : 220.62 g/mol
- CAS Number : 1202644-20-9
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves cyclopropylation of 1-chloro-3-(trifluoromethyl)benzene using cyclopropyl bromide in the presence of a strong base like sodium hydride. The reaction is conducted under inert conditions to minimize side reactions.
The biological activity of this compound is influenced by its electron-withdrawing trifluoromethyl group and the steric effects of the cyclopropyl group. These characteristics enhance its reactivity with various biological targets, making it a candidate for pharmaceutical applications.
Antimicrobial and Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities, including antimicrobial and anticancer effects. Studies have shown that modifications to the structure can significantly impact these activities . For instance, compounds with similar structural motifs have demonstrated improved potency against various cancer cell lines.
Herbicidal Activity
In studies focusing on herbicidal properties, this compound has been evaluated for its effectiveness as a post-emergence herbicide. The presence of the trifluoromethyl group has been linked to increased herbicidal activity, particularly in relation to the inhibition of specific enzymes involved in plant growth regulation .
Case Studies
- In Silico Studies : Molecular docking studies have revealed that the compound interacts effectively with specific enzymes such as protochlorophyllide oxidoreductase (PDS), which is crucial for chlorophyll biosynthesis in plants. This interaction suggests potential as a herbicide .
- Comparative Analysis : When compared to similar compounds, this compound exhibited unique binding affinities and biological activities, highlighting its potential as a lead compound in drug design and agrochemical applications .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
